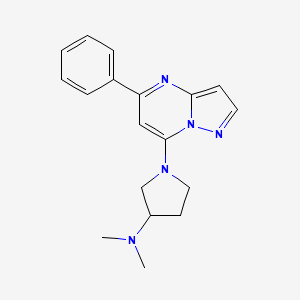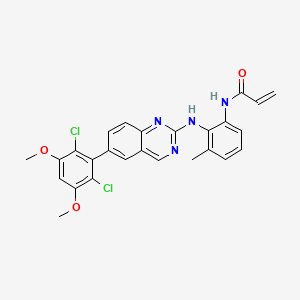
N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazolin derivative with a complex structure. It contains a quinazolin-2-yl group attached to an amino-3-methylphenyl group via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a quinazolin-2-yl group attached to an amino-3-methylphenyl group via an amide linkage. It also contains two chlorine atoms and two methoxy groups attached to the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 503.38 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .Scientific Research Applications
Pancreatic Cancer Treatment
BLU9931 has been studied for its potential in treating pancreatic cancer. It has been found to attenuate pancreatic cancer cell proliferation and invasion while inducing senescence . This suggests that BLU9931 could have potential as a senolytic therapy for pancreatic cancer .
FGFR4 Inhibition
BLU9931 is an irreversible and highly selective small molecule inhibitor for FGFR4 . FGFR4 is a transmembrane receptor that is overexpressed in half of pancreatic ductal adenocarcinomas (PDACs) . By inhibiting FGFR4, BLU9931 can reduce PDAC cell proliferation and invasion .
Senescence Induction
BLU9931 has been found to induce cellular senescence in pancreatic ductal adenocarcinoma cell lines . This could potentially make these cells more sensitive to senolytic therapy .
Invasion Inhibition
BLU9931 has been found to inhibit cell invasion, in part, by downregulating membrane-type matrix metalloproteinase-1 (MT1-MMP) expression in FGF19/FGFR4 signaling-activated PDAC cells .
Signal Transduction Inhibition
BLU9931 inhibits signal transduction through the ERK, AKT, and STAT3 pathways . This reduces the proliferation of FGF19/FGFR4 signaling-activated PDAC cells .
Paralog-Specific Kinase Inhibition
BLU9931 is a novel, irreversible, paralog-specific kinase inhibitor of FGFR4 . This compound binds covalently to a cysteine residue in the hinge region of FGFR4 but not in FGFR1–3 .
Mechanism of Action
Target of Action
BLU9931 is a potent, irreversible, and highly selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is one of the four tyrosine kinase receptors for FGFs and is involved in various cellular processes .
Mode of Action
BLU9931 interacts with FGFR4 and inhibits its activity. This inhibition is achieved by blocking the phosphorylation of the FGFR4 signaling pathway . The compound demonstrates prolonged inhibitory activity in cell lines after removal of the compound, consistent with its covalent mode of action .
Biochemical Pathways
The primary biochemical pathway affected by BLU9931 is the FGF19/FGFR4 signaling pathway. This pathway is strongly associated with cancer development and progression . Inhibition of signal transduction through the ERK, AKT, and STAT3 pathways by BLU9931 reduces proliferation of FGF19/FGFR4 signaling-activated cells .
Pharmacokinetics
It’s known that blu9931 demonstrates prolonged inhibitory activity in cell lines after removal of the compound, which suggests a lasting presence in the cellular environment .
Result of Action
BLU9931 has been shown to reduce proliferation and invasion of cancer cells while promoting their senescence . It does inhibit cell invasion, in part, by downregulating membrane-type matrix metalloproteinase-1 (mt1-mmp) expression in fgf19/fgfr4 signaling-activated cells .
Action Environment
It’s worth noting that the effectiveness of blu9931 is linked to the presence of an intact fgfr4 signaling pathway, including fgf19, fgfr4, and klb .
properties
IUPAC Name |
N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEBNKKOLVBTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1538604-68-0 |
Source


|
| Record name | BLU-9931 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538604680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLU-9931 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK825B5DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

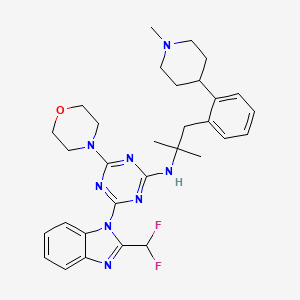
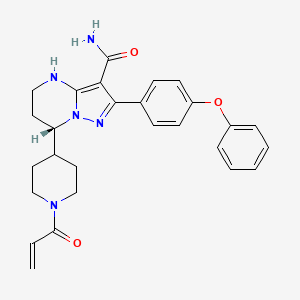
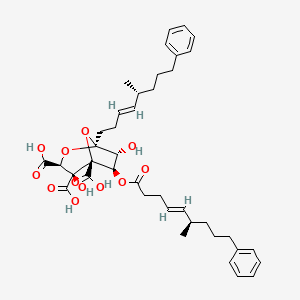
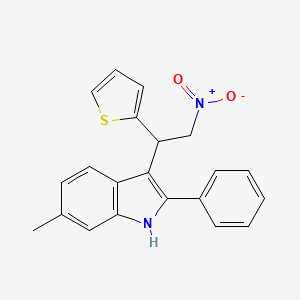
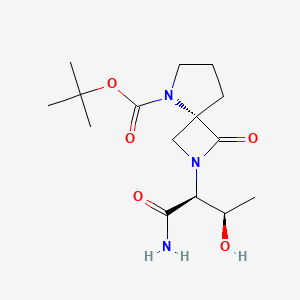
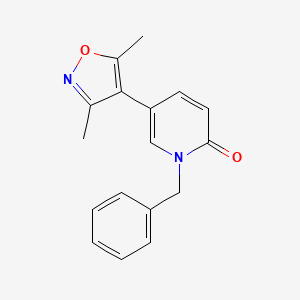
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
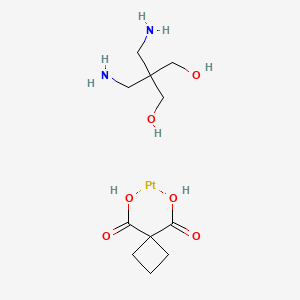
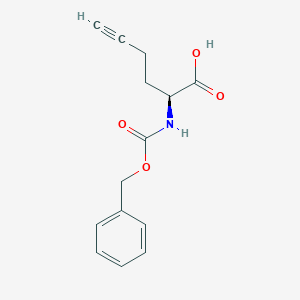
![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)

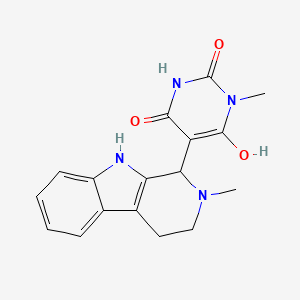
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)
